

spectroscopic analysis of isoxazole and its derivatives

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Compound of Interest

Compound Name: *Isoxazole*

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An In-Depth Technical Guide to the Spectroscopic Analysis of **Isoxazole** and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of pharmacological activities.[1][2][3][4] The precise elucidation of their molecular structure is critical for understanding structure-activity relationships and ensuring the novelty and purity of synthesized compounds. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of **isoxazole** and its derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. It offers a blend of foundational data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[5][6] For **isoxazole** derivatives, ^1H and ^{13}C NMR are fundamental for confirming the integrity of the heterocyclic ring and the nature and position of substituents.

Spectroscopic Data

The chemical shifts (δ) of the protons and carbons of the **isoxazole** ring are highly characteristic. The electron-withdrawing nature of the nitrogen and oxygen atoms significantly influences the electronic environment of the ring protons and carbons.

Table 1: ^1H and ^{13}C NMR Data for Unsubstituted **isoxazole** Data recorded in CDCl_3 . TMS is used as the internal standard.[6][7][8]

Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
H-3	8.310	149.08
H-4	6.385	103.61
H-5	8.492	157.81

Substituents on the **isoxazole** ring cause predictable shifts in the NMR signals. For instance, in 3,5-disubstituted **isoxazoles**, the chemical shift of the lone H-4 proton is sensitive to the electronic effects of the substituents at positions 3 and 5, which can be used to distinguish between isomers.[9]

Table 2: Representative ^1H and ^{13}C NMR Data for a Substituted **isoxazole**: 3,5-diphenyl**isoxazole** Data recorded in CDCl_3 . [10]

Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Isoxazole H-4	6.84 (s, 1H)	97.4
Phenyl C-H (positions 3 & 5)	7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H)	125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1
Isoxazole C-3	-	162.9
Isoxazole C-5	-	170.3

Experimental Protocol: ^1H and ^{13}C NMR

This protocol outlines the general procedure for acquiring NMR spectra for a stable, soluble **isoxazole** derivative.[1][11]

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified **isoxazole** derivative.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial. The choice of solvent is critical and should dissolve the compound without reacting with it.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), unless the solvent signal will be used as a reference.[\[6\]](#)
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum over a typical range of 0-12 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[\[1\]](#)
 - ^{13}C NMR: Acquire the spectrum using broadband proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a significantly larger number of scans is required compared to ^1H NMR.[\[1\]](#)[\[5\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

- Calibrate the chemical shift scale using the TMS signal ($\delta = 0.00$ ppm) or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.^[12] For **isoxazole** derivatives, it is particularly useful for confirming the presence of the C=N bond within the ring and identifying functional groups on its substituents.

Spectroscopic Data

The **isoxazole** ring exhibits several characteristic vibrations. The exact frequencies can vary depending on the substitution pattern and the physical state of the sample.

Table 3: Key IR Absorption Frequencies for **Isoxazole** Derivatives

Vibrational Mode	Typical Wavenumber (cm^{-1})	Reference(s)
C=N Stretch	1622 - 1610	^[13] ^[14]
C=C Stretch (Ring)	~1573	^[14]
Ring Breathing/Stretching	1400 - 800	^[15] ^[16]
Isoxazole C-H Stretch	3125 - 3100	^[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a widely used sampling technique that requires minimal to no sample preparation for solids and liquids.^[17]^[18]

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.^[17]

- Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.[12]
- Sample Analysis (Solid):
 - Place a small amount of the powdered or solid **isoxazole** derivative directly onto the ATR crystal, ensuring the crystal surface is fully covered.[12]
 - Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal.[17]
 - Record the spectrum. The typical range is 4000-400 cm^{-1} . [1]
- Sample Analysis (Liquid):
 - Place a single drop of the liquid sample onto the center of the ATR crystal.[17]
 - Record the spectrum.
 - After the measurement, clean the crystal thoroughly by wiping away the sample with a tissue and, if necessary, a suitable solvent.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed can offer valuable structural clues.[19] Electrospray Ionization (ESI) is a common soft ionization technique for polar molecules like many **isoxazole** derivatives.

Fragmentation Patterns

The fragmentation of the **isoxazole** ring is predictable and can be used to differentiate isomers. A common fragmentation pathway involves the cleavage of the weak N-O bond, followed by rearrangements and further fragmentation.[13][19] For 3,5-diaryl**isoxazoles**, the initial N-O bond cleavage leads to an acylazirine intermediate, whose subsequent fragmentation can reveal the original positions of the aryl substituents.[13]

Experimental Protocol: Electrospray Ionization (ESI)-MS

- Sample Preparation:
 - Prepare a stock solution of the **isoxazole** derivative at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[\[20\]](#)
 - Create a dilute solution for analysis by taking an aliquot (e.g., 100 µL) of the stock solution and diluting it with 1 mL of a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or water. The final concentration should be in the range of 1-10 µg/mL.[\[20\]](#)
 - Ensure the final solution is free of any particulate matter; filter if necessary to prevent clogging the instrument.[\[20\]](#)
 - Transfer the solution to an appropriate mass spectrometry vial.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Set the mass spectrometer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-1000 amu).
 - Acquire spectra in either positive or negative ion mode, depending on the analyte's properties. For many **isoxazoles**, protonation ($[M+H]^+$) is readily observed in positive ion mode.
 - For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to obtain a highly accurate mass measurement, which can be used to determine the elemental formula.[\[21\]](#)

UV-Visible (UV-Vis) Spectroscopy

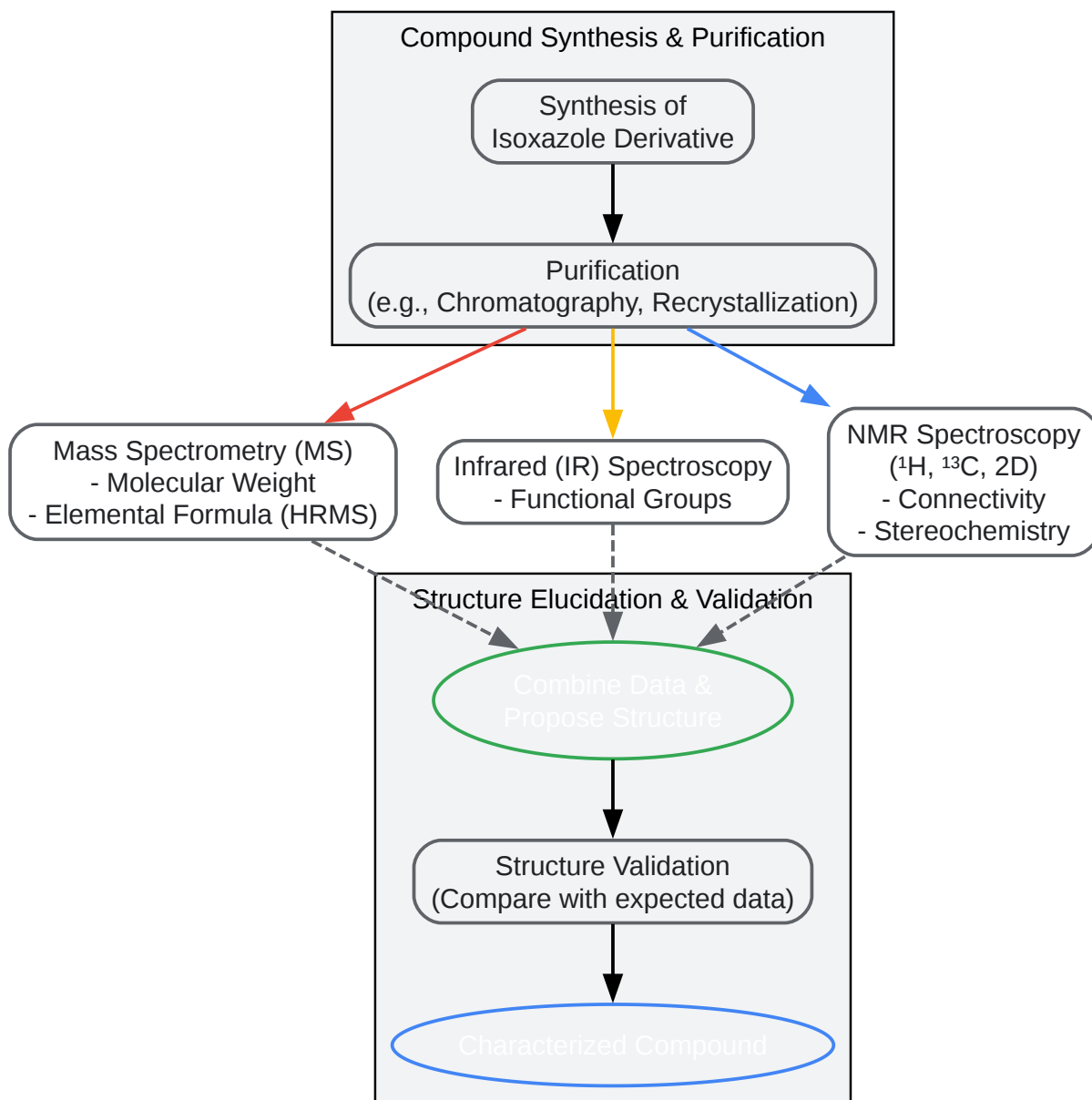
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for studying conjugation in **isoxazole** derivatives. The absorption maxima (λ_{max}) are sensitive to the nature and position of substituents on the aromatic and heterocyclic rings.[\[14\]](#)[\[22\]](#)

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the **isoxazole** derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
 - Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0.
- Data Acquisition:
 - Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent to be used as a blank.
 - Fill the other cuvette with the sample solution.
 - Place the blank cuvette in the spectrophotometer and record a baseline correction.
 - Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

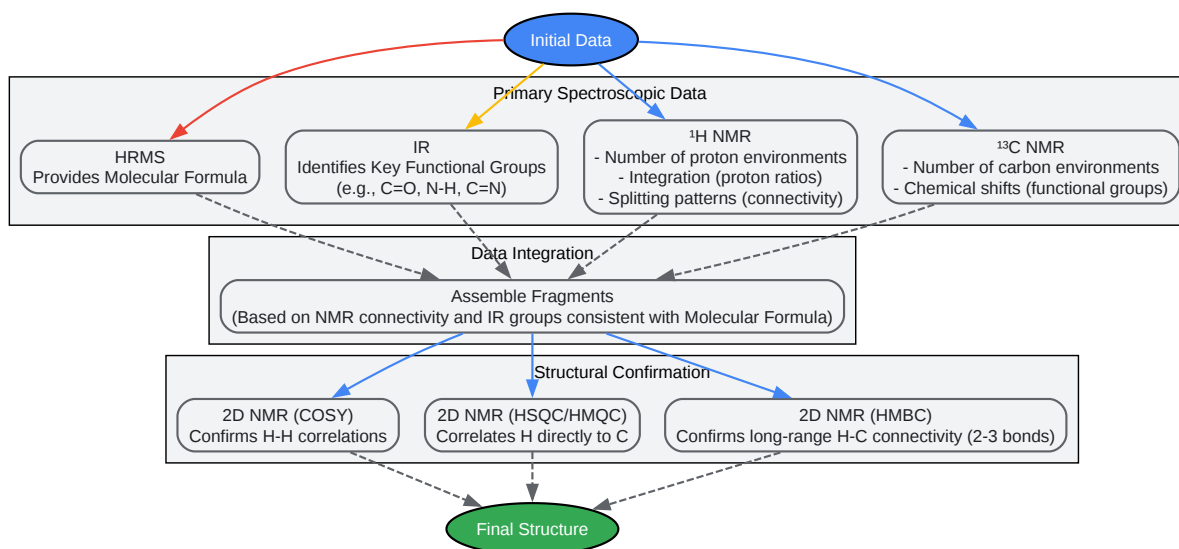
Visualization of Analytical Workflows

A systematic approach is crucial for the efficient and accurate characterization of newly synthesized compounds. The following diagrams illustrate logical workflows for spectroscopic analysis.



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Caption: General workflow for the synthesis and spectroscopic characterization of an **isoxazole** derivative.



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Caption: Logical flow diagram for structure elucidation using a combination of spectroscopic techniques.

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